molecular formula C11H12ClNO B038219 1-(3-Chlorophenyl)piperidin-4-one CAS No. 115012-58-3

1-(3-Chlorophenyl)piperidin-4-one

Cat. No.: B038219
CAS No.: 115012-58-3
M. Wt: 209.67 g/mol
InChI Key: JJYTZAMHBNGTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group at the nitrogen atom and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)piperidin-4-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Another method involves the cyclization of N-(3-chlorophenyl)amino alcohols using acidic or basic catalysts. This method often requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and recrystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are often used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)piperidin-4-one
  • 1-(3,4-Dichlorophenyl)piperidin-4-one
  • 1-(3-Fluorophenyl)piperidin-4-one

Uniqueness

1-(3-Chlorophenyl)piperidin-4-one is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYTZAMHBNGTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587839
Record name 1-(3-Chlorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115012-58-3
Record name 1-(3-Chlorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.